

ZCZ011 Administration for Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **ZCZ011** in animal models, based on preclinical research. **ZCZ011** is a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R), and has also been shown to act as an agonist in some cellular pathways. This document outlines established administration routes, dosages, and detailed protocols for its use in rodent studies, intended to enhance the activity of endogenous cannabinoids or co-administered cannabinoid agonists.

Data Summary: ZCZ011 Administration in Mice

The following table summarizes the quantitative data from various animal studies, providing a comparative overview of different administration protocols.



Administrat ion Route	Dosage Range	Vehicle	Animal Model	Key Findings	Reference
Intraperitonea I (i.p.)	10, 20, 40 mg/kg	Ethanol, Alkamuls- 620, Saline (1:1:18)	Chronic Constriction Injury (CCI) model of neuropathic pain	ZCZ011 produced anti-allodynic effects.	
Intraperitonea I (i.p.)	40 mg/kg	Ethanol, Alkamuls- 620, Saline (1:1:18)	Oxycodone- dependent mice	Attenuated naloxone-precipitated diarrhea and weight loss.	
Subcutaneou s (s.c.)	10 mg/kg (chronic, 14 days)	Ethanol, Kolliphor, 0.9% Saline (1:1:18)	HIV-1 Tat transgenic mice	Showed differential effects on antinociceptio n and motor coordination based on sex and Tat expression.	
Intraperitonea I (i.p.)	40 mg/kg	Not specified	FAAH (-/-) mice	Potentiated AE	•

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